molecular formula C18H19NO6 B5604359 2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]

2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]

Cat. No.: B5604359
M. Wt: 345.3 g/mol
InChI Key: ZRXYXSXFKCLGLM-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime] is an organic compound that belongs to the class of quinones Quinones are a class of organic compounds that are derived from aromatic compounds through the oxidation of phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime] typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime] can undergo various types of chemical reactions, including:

    Oxidation: The quinone core can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to the corresponding hydroquinone.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidized quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted quinones depending on the reagents used.

Scientific Research Applications

2,6-Dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime] involves its ability to undergo redox reactions. The quinone core can accept and donate electrons, making it a versatile molecule in redox chemistry. It can interact with various molecular targets, including enzymes and proteins, by altering their redox state and affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzoquinone: A simpler quinone without the oxime and trimethoxybenzoyl groups.

    2,6-Dimethoxybenzoquinone: Similar structure but with methoxy groups instead of methyl groups.

    3,5-Dimethylbenzoquinone: Another quinone with different substitution patterns.

Properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-10-6-13(20)7-11(2)16(10)19-25-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXYXSXFKCLGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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